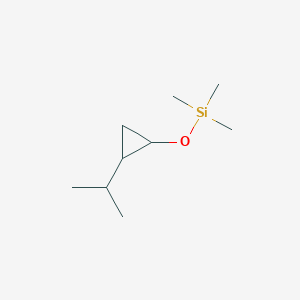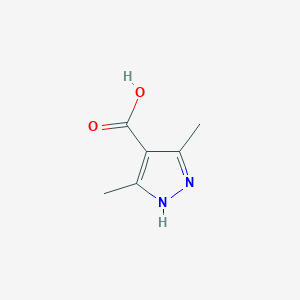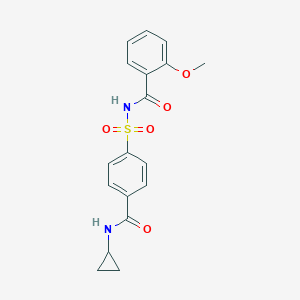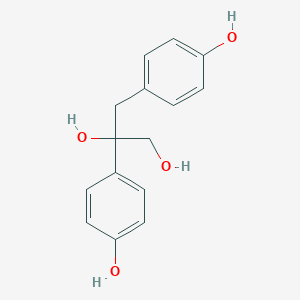
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol, also known as bisphenol A (BPA), is an organic synthetic compound that is widely used in the manufacturing of polycarbonate plastics and epoxy resins. BPA is a controversial chemical due to its potential health effects on humans and animals.
作用机制
BPA is an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. BPA can mimic the hormone estrogen and bind to estrogen receptors, causing hormonal imbalances. BPA can also affect other hormone systems such as the thyroid and androgen systems.
生化和生理效应
BPA can have various biochemical and physiological effects on the body. It can affect the development and function of reproductive organs, alter the immune system, and cause oxidative stress. BPA can also affect the brain and behavior, leading to anxiety, depression, and hyperactivity.
实验室实验的优点和局限性
BPA is widely used in lab experiments to study its effects on various biological systems. BPA is easily available and can be synthesized in large quantities. However, there are limitations to using BPA in lab experiments. BPA can have different effects on different biological systems, and the dose and duration of exposure can affect the results. BPA can also interact with other chemicals in the lab, leading to confounding results.
未来方向
There are many future directions for BPA research. One area of research is to develop safer alternatives to BPA in the manufacturing of plastics and resins. Another area of research is to study the long-term effects of BPA exposure on humans and animals. Researchers can also study the effects of BPA on different biological systems and develop methods to mitigate its effects. Overall, BPA research is an important area of study that can have significant implications for human health and the environment.
合成方法
BPA is synthesized by the condensation reaction of acetone and phenol in the presence of an acid catalyst. The reaction produces a mixture of BPA and its isomer, 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A diglycidyl ether or BADGE). The mixture is then separated by distillation or chromatography to obtain pure BPA.
科学研究应用
BPA has been extensively studied for its potential health effects on humans and animals. It is used in many products such as food and drink containers, medical devices, and thermal paper. BPA can leach out of these products and enter the body through ingestion, inhalation, or skin contact. BPA has been linked to various health problems such as reproductive disorders, developmental abnormalities, and cancer.
属性
CAS 编号 |
139755-03-6 |
|---|---|
产品名称 |
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C15H16O4/c16-10-15(19,12-3-7-14(18)8-4-12)9-11-1-5-13(17)6-2-11/h1-8,16-19H,9-10H2 |
InChI 键 |
ABSPGUJLBOZTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
规范 SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
同义词 |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



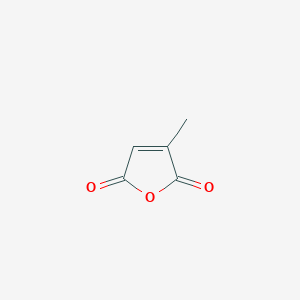
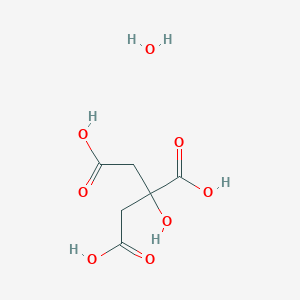
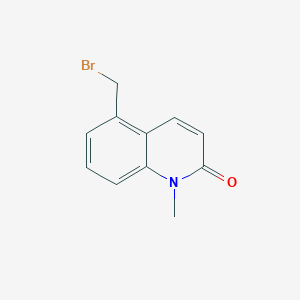
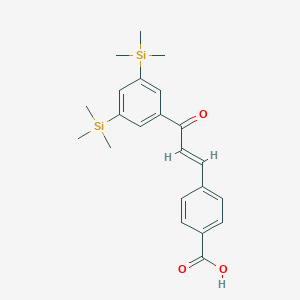
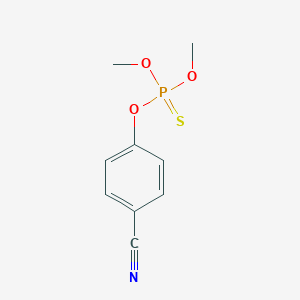
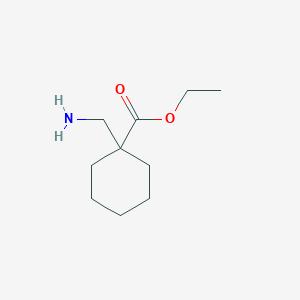

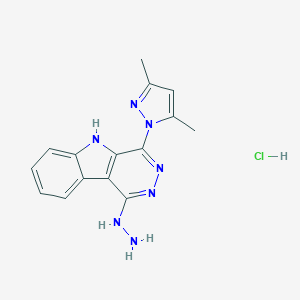
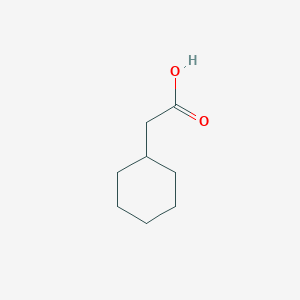
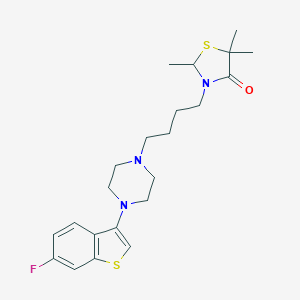
![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)
